molecular formula C9H8FNO B8558091 2-Fluoro-4-(2-hydroxyethyl)benzonitrile

2-Fluoro-4-(2-hydroxyethyl)benzonitrile

Cat. No.: B8558091
M. Wt: 165.16 g/mol
InChI Key: XINPDSCTWINCJT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxyethyl)benzonitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-fluoro-4-(2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H8FNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,5,12H,3-4H2

InChI Key

XINPDSCTWINCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (4-cyano-3-fluorophenyl)acetic acid (25.6 g, 143 mmol) in 150 mL of dry THF was cooled by ice/water, and then BH3/Me2S (10 M, 15.7 mL, 157 mmol) was added slowly. The reaction was warmed to ambient temperature and stirred overnight. The mixture was quenched with MeOH and concentrated to dryness. The residue was partitioned between water and EtOAc. The organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated to afford 2-fluoro-4-(2-hydroxyethyl)benzonitrile. 1H-NMR (400 MHz, CDCl3) δ ppm 7.52˜7.56 (m, 1H), 7.11˜7.15 (m, 2H), 3.89 (t, J=6.3 Hz, 2H), 2.92 (t, J=6.3 Hz, 2H).
Quantity
25.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

LiBH4 (1.94 mL, 3.88 mmol, 2 M in THF) was added to a stirred solution of methyl(4-cyano-3-fluorophenyl)acetate (0.50 g, 2.59 mmol) in THF (25 ml) at 0° C. The resulting solution was stirred for 12 h. Water (10 ml) was added, and the resulting solution was extracted with dichloromethane (2×50 ml). The combined organic layers were dried over MgSO4, filtered, and evaporated under reduced pressure. The residue was purified by column chromatography eluting with EtOAc-Hexanes (7:3→1:1) to give the product as colorless oil. 1H NMR (500 MHz, CDCl3) δ 7.60 (dd, J=7.4, J=7.1 Hz, 1H), 7.30 (s, 1H), 7.18 (dd, J=7.3, J=9.1 Hz, 1H), 3.95 (t, J=6.2 Hz, 2H), 2.93 (t, J=6.3 Hz, 2H).
Name
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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